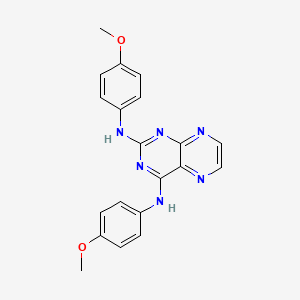
N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine” is a chemical compound with the molecular formula C20H18N6O2 . It is a derivative of pteridine-2,4-diamine, a class of compounds that have been studied for their potential anti-inflammatory properties . These compounds have been found to act as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in the inflammatory response .
Synthesis Analysis
The synthesis of N-substituted 2,4-diaminopteridines, which includes “this compound”, involves several steps . The general process includes the following reactions :Molecular Structure Analysis
The molecular structure of “this compound” is based on the 2,4-diaminopteridine core . This core is substituted with two 4-methoxyphenyl groups at the N2 and N4 positions .Chemical Reactions Analysis
Pteridine-2,4-diamine derivatives, including “this compound”, have been evaluated as antioxidants in several assays . Many of these compounds exhibited potent lipid antioxidant properties . Some are also inhibitors of soybean lipoxygenase, with IC50 values extending down to 100 nM for both targets .科学的研究の応用
Synthesis and Material Properties
Polyureas Synthesis : Novel polyureas containing N,N,N’,N’-tetraphenyl-phenylenediamine (TPPA) in the backbone were synthesized, incorporating N,N’-bis(4-methoxyphenyl)-N,N’-bis(4-nitrophenyl)benzene-1,4-diamine as a key intermediate. These polyureas showed good solubility in various organic solvents, excellent thermal stability, and a glass transition temperature ranging from 139 to 183 °C. They also displayed notable fluorescence quantum efficiency and electrochromic characteristics (Jiang, 2009).
Optoelectronic Device Application : Triphenylamine-based derivatives, including N, N'-bis(4-dimethylaminophenyl)-N, N'-bis(4-methoxyphenyl)-1,4-phenylenediamine, were synthesized to investigate optical and electrochromic behaviors. These materials were used in electrochromic devices, demonstrating high coloration efficiency and electrochemical stability, making them suitable for optoelectronic applications (Wu, Lin, & Liou, 2019).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Novel synthesized compounds, including N1,N1′-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine), demonstrated significant corrosion inhibition properties for mild steel in acidic environments. They were identified as predominantly cathodic-type inhibitors, showing high inhibition efficiency and confirming the protection of metal surfaces (Singh & Quraishi, 2016).
Polymers and Membranes
Polyamide and Polyimide Synthesis : Aromatic polyamides and polyimides were synthesized using 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine and other monomers. These materials exhibited high glass transition temperatures, excellent thermal stability, and solubility in various organic solvents. They could be cast into transparent and flexible films, showcasing their potential in high-performance material applications (Yang & Lin, 1995).
Novel Nanofiltration Membranes : Sulfonated aromatic diamine monomers were synthesized and used to create thin-film composite nanofiltration membranes. These membranes showed improved water flux and high rejection of dyes, highlighting their application in water treatment and dye solution management (Liu et al., 2012).
Electrochemical and Electrochromic Properties
- Ambipolar Aromatic Polyimides : New ambipolar polyimides containing aniline derivatives with different degrees of 4-methoxyphenyl substituent were synthesized. These materials exhibited high glass-transition temperatures, thermal stability, and ambipolar electrochromic behavior, making them suitable for electronic and electrochromic applications (Huang, Yen, & Liou, 2011).
作用機序
Target of Action
Similar compounds have been found to target various proteins and enzymes, playing a significant role in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have good stability and high mobility, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
将来の方向性
The 2,4-diaminopteridine core, which is present in “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, represents a new scaffold for lipoxygenase inhibition and anti-inflammatory properties . Future research could focus on further exploring the therapeutic potential of these compounds in diseases involving oxidative stress and inflammation .
特性
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-27-15-7-3-13(4-8-15)23-19-17-18(22-12-11-21-17)25-20(26-19)24-14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOBXQSYXOSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chlorophenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876967.png)
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)
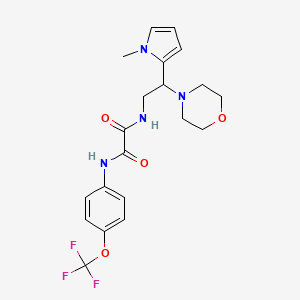
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)
![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)
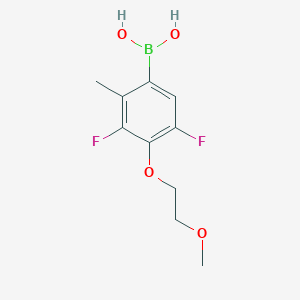
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)
![4-[4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2876977.png)
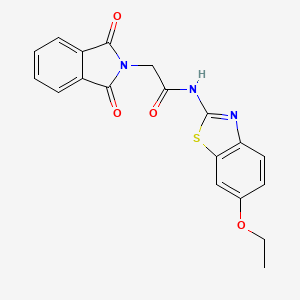

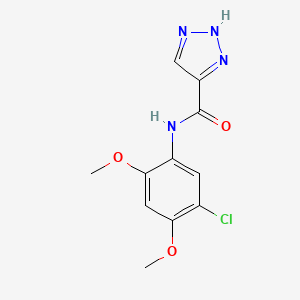
![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)
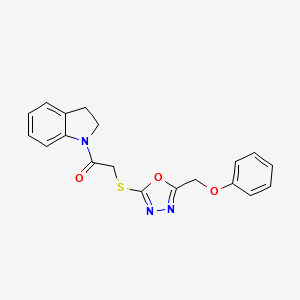
![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)